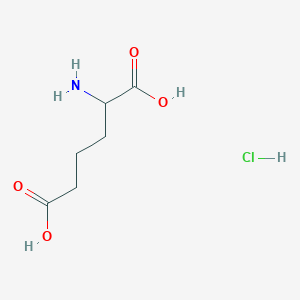

2-aminohexanedioic acid hydrochloride

Description

BenchChem offers high-quality 2-aminohexanedioic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-aminohexanedioic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminohexanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRKUDDOOAYWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminohexanedioic Acid Hydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-aminohexanedioic acid, commonly known as α-aminoadipic acid, with a focus on its hydrochloride salt. As a key intermediate in lysine metabolism and a modulator of neurological pathways, this compound is of significant interest in biomedical research and drug development. This document delves into its chemical structure, physicochemical properties, biological roles, and analytical methodologies, offering a valuable resource for professionals in the field.

Molecular Structure and Chemical Identity

2-Aminohexanedioic acid is a dicarboxylic amino acid. The structure features a six-carbon backbone with two carboxyl groups and an amino group at the alpha position (C2). The presence of a chiral center at the C2 position gives rise to two enantiomers: L-α-aminoadipic acid and D-α-aminoadipic acid. The L-enantiomer is the biologically relevant form in human metabolism.

The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid. This salt form enhances the compound's solubility in aqueous solutions.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 2-Aminohexanedioic acid |

| Synonyms | α-Aminoadipic acid, 2-Aminoadipic acid |

| CAS Number | 542-32-5 (for the racemic mixture)[1][2][3][4][5] |

| Molecular Formula | C6H11NO4[1][6][7][8][9] |

| Molecular Weight | 161.16 g/mol [1][6][7][9] |

| InChI Key | OYIFNHCXNCRBQI-UHFFFAOYSA-N[4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-aminohexanedioic acid. It is important to note that these properties are primarily for the free amino acid, as specific data for the hydrochloride salt is not extensively documented. The hydrochloride salt is expected to have a higher solubility in water and a different melting point.

| Property | Value | Source |

| Appearance | White crystalline powder | [10] |

| Melting Point | 196-198 °C | [1] |

| Boiling Point | 364 °C at 760 mmHg | [1] |

| Density | 1.333 g/cm³ | [1] |

| Water Solubility | 2.2 mg/mL at 20°C; Soluble in 1 M HCl (50 mg/mL) | [1] |

| pKa values | 2.14, 4.21, 9.77 (at 25°C) | [1] |

Synthesis and Formulation

General Synthesis of 2-Aminohexanedioic Acid

The synthesis of 2-aminohexanedioic acid can be achieved through various organic synthesis routes. One common approach involves the Strecker amino acid synthesis, starting from an appropriate aldehyde. Another method is the asymmetric synthesis from chiral precursors to obtain enantiomerically pure forms.

A general representation of a synthetic pathway is outlined below:

Caption: A simplified workflow for the synthesis of DL-2-aminohexanedioic acid.

Preparation of the Hydrochloride Salt

The hydrochloride salt of 2-aminohexanedioic acid is typically prepared by dissolving the free amino acid in a solution of hydrochloric acid, followed by the removal of the solvent. The stoichiometry of the reaction is a 1:1 molar ratio of the amino acid to HCl.

Biological Significance and Therapeutic Potential

2-Aminohexanedioic acid is a crucial intermediate in the metabolic degradation of the essential amino acid lysine.[10] It is also involved in the biosynthesis of lysine in some lower organisms through the α-aminoadipate pathway.[2]

Role in Metabolic Pathways

The L-enantiomer of α-aminoadipic acid is a key player in the saccharopine pathway, the primary route for lysine catabolism in mammals.

Caption: The role of L-α-aminoadipic acid in the lysine degradation pathway.

Neurological Activity and Drug Development

2-Aminohexanedioic acid has garnered attention for its activity in the central nervous system. It is known to interact with glutamate receptors, which are crucial for excitatory neurotransmission. Specifically, it can act as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[4] This has led to its investigation as a potential neuroprotective agent in conditions associated with excitotoxicity.

Furthermore, studies have identified α-aminoadipate as a potential biomarker for the risk of developing diabetes, suggesting its role in glucose homeostasis.[11][12]

Analytical Methodologies

The characterization and quantification of 2-aminohexanedioic acid are essential for research and quality control. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.[11] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum of 2-aminohexanedioic acid hydrochloride for structural confirmation.

Materials:

-

2-Aminohexanedioic acid hydrochloride sample

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-aminohexanedioic acid hydrochloride sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis:

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule. The expected signals would correspond to the methine proton at the alpha-carbon and the methylene protons of the aliphatic chain.

-

Safety and Handling

2-Aminohexanedioic acid is generally considered to be an irritant.[2] When handling the compound, especially in its powdered form, appropriate personal protective equipment should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][14] In case of contact with skin or eyes, rinse immediately with plenty of water.[14][15]

Conclusion

2-Aminohexanedioic acid hydrochloride is a compound of significant interest due to its fundamental role in amino acid metabolism and its potential applications in neuroscience and metabolic disease research. A thorough understanding of its structure, properties, and biological activity is crucial for researchers and drug development professionals. This guide provides a foundational overview to support further investigation and application of this multifaceted molecule.

References

-

LookChem. 2-Aminohexanedioic acid. Available from: [Link]

-

Fisher Scientific. CAS RN 7620-28-2. Available from: [Link]

-

PubChem. CID 87126159 | C12H22N2O8. Available from: [Link]

-

BEVITAL AS. 2-Aminoadipic acid. Available from: [Link]

-

PubChem. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136. Available from: [Link]

-

Wikipedia. α-Aminoadipic acid. Available from: [Link]

-

DrugBank. alpha-Amino-adipic acid | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available from: [Link]

-

Exposome-Explorer. Aminoadipic acid (Compound). Available from: [Link]

-

Frontiers. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. 2025 May 12. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 3. isotope.com [isotope.com]

- 4. alpha-Amino-adipic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. isotope.com [isotope.com]

- 6. 542-32-5|2-Aminohexanedioic acid|BLD Pharm [bldpharm.com]

- 7. usbio.net [usbio.net]

- 8. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. CAS 1118-90-7: L-α-Aminoadipic acid | CymitQuimica [cymitquimica.com]

- 11. 2-Aminoadipic acid - BEVITAL AS [bevital.no]

- 12. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Alpha-aminoadipic acid biological function

An In-Depth Technical Guide to the Biological Functions of Alpha-Aminoadipic Acid

Abstract

Alpha-aminoadipic acid (α-AAA), a non-proteinogenic amino acid, has transitioned from being viewed as a simple intermediate in lysine metabolism to a multifaceted molecule with significant implications in health and disease. Initially identified for its role in the catabolism of the essential amino acid lysine, recent advancements in metabolomics have repositioned α-AAA as a potent biomarker and modulator of cardiometabolic and neurological disorders. Elevated circulating levels of α-AAA are now recognized as one of the strongest independent predictors of future type 2 diabetes risk. Paradoxically, experimental evidence suggests it may also play a role in enhancing insulin secretion and improving glucose homeostasis. In the central nervous system, its structural similarity to glutamate allows it to function as a selective gliotoxin, making it an invaluable tool for neurological research, particularly for studying the roles of astrocytes in neuroinflammation and neurodegeneration. This guide provides a comprehensive overview of the core biological functions of α-AAA, detailing its metabolic pathways, its complex role in cardiometabolic diseases, its neurological activities, and the experimental methodologies used to study this intriguing molecule.

The Metabolic Crossroads: α-AAA in Lysine Metabolism

Alpha-aminoadipic acid is a pivotal intermediate in the bidirectional flow of lysine metabolism. Its formation and subsequent conversion link the breakdown of a crucial dietary amino acid to central energy production. In humans, α-AAA is not obtained from the diet but is synthesized endogenously from lysine catabolism.[1]

Lysine Degradation: The Convergent Pathways

The breakdown of L-lysine in mammals occurs primarily in the liver and kidneys through two main multicompartmental pathways that converge to produce α-AAA.[1][2]

-

The Saccharopine Pathway (Mitochondrial): This is the principal route for lysine degradation in mammals.[3][4] L-lysine is first transported into the mitochondria and condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase. The same enzyme then cleaves saccharopine to yield L-glutamate and α-aminoadipate-δ-semialdehyde.[3] This semialdehyde is then irreversibly oxidized by α-aminoadipic semialdehyde dehydrogenase to form α-aminoadipic acid.[3]

-

The Pipecolic Acid Pathway (Peroxisomal): While less dominant overall, this pathway is particularly relevant in the brain.[1][2] It involves the conversion of lysine to pipecolic acid, which is then metabolized to eventually form α-aminoadipate-δ-semialdehyde, merging with the final step of the saccharopine pathway.[4]

Once formed, α-AAA is transaminated to α-ketoadipic acid. This intermediate is then oxidatively decarboxylated by the α-ketoadipic acid dehydrogenase complex, of which DHTKD1 is a key component, to form glutaryl-CoA.[5] Subsequent reactions convert glutaryl-CoA into acetyl-CoA, which directly enters the tricarboxylic acid (TCA) cycle for energy production.[2][3][6]

Lysine Biosynthesis: A Fungal Superhighway

In stark contrast to mammals, many fungi, yeasts, and some protists utilize the α-aminoadipate pathway for the synthesis of lysine.[7][8][9] This pathway essentially follows the reverse steps of lysine degradation, starting from α-ketoadipate and proceeding through α-AAA to eventually produce lysine.[8] The absence of this biosynthetic pathway in humans makes its constituent enzymes attractive targets for the development of novel antifungal therapies.[1][8]

The Diabetes Paradox: α-AAA as Biomarker and Modulator

One of the most significant recent discoveries is the role of α-AAA in cardiometabolic health, particularly its strong association with type 2 diabetes (T2D).

A Potent Predictor of Type 2 Diabetes

Landmark metabolomics studies, including data from the Framingham Heart Study, identified α-AAA as a novel and powerful predictor of future diabetes development.[2][10] Individuals with α-AAA concentrations in the highest quartile were found to have a fourfold greater risk of developing diabetes over a 12-year period, an association that remained significant even after adjusting for known risk factors like fasting glucose, age, and BMI.[1][2][10] This finding has been replicated in multiple cohorts, solidifying α-AAA's status as a key biomarker for identifying at-risk individuals long before clinical symptoms appear.[10][11]

A Modulator of Glucose Homeostasis

Paradoxically, while elevated α-AAA signals risk, direct administration of α-AAA in animal models has been shown to improve glucose metabolism.[1][2] Studies have demonstrated that α-AAA treatment can:

-

Enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and isolated islets.[2]

-

Improve glucose tolerance and insulin sensitivity in models of diet-induced obesity.[5]

The proposed mechanism for this effect involves the regulation of key genes in pancreatic β-cells responsible for insulin production and glucose metabolism.[6][10] This dual role—as both a risk marker and a potential therapeutic agent—is an area of intense research. The prevailing hypothesis is that chronically elevated α-AAA may be an indicator of underlying metabolic stress and mitochondrial dysfunction, while acute administration may have beneficial signaling effects.[10][11]

Associations with Broader Cardiometabolic Risk

The relevance of α-AAA extends beyond diabetes. Studies have consistently shown correlations between elevated α-AAA levels and a cluster of cardiometabolic risk factors.

| Parameter | Association with α-AAA | Supporting Evidence |

| Body Mass Index (BMI) | Positive | [11][12][13] |

| Visceral Adiposity | Positive | [11][13] |

| Hepatic Steatosis (Liver Fat) | Positive | [11][13] |

| Triglycerides | Positive | [11][12][13] |

| HDL Cholesterol | Negative | [11][12][13] |

| Insulin Resistance (HOMA-IR) | Positive | [11] |

These associations underscore that α-AAA is a marker of systemic metabolic dysregulation, potentially linking lysine metabolism to obesity, dyslipidemia, and insulin resistance.[11][12]

Neurological and Cellular Functions

Due to its structural resemblance to the excitatory neurotransmitter glutamate, L-α-aminoadipic acid has long been utilized in neuroscience as a tool to probe glial cell function.[14][15]

Selective Gliotoxin and Research Tool

L-α-AAA is a specific gliotoxin, meaning it selectively damages or kills glial cells, particularly astrocytes, while leaving neurons relatively unharmed.[16][17][18] This property has been exploited in numerous in vitro and in vivo studies to investigate the functional roles of astrocytes.[14]

The mechanism of this selective toxicity involves its uptake into astrocytes via glutamate transporters.[18][19] Once inside, L-α-AAA is thought to exert its toxic effects by inhibiting key glial enzymes, most notably glutamine synthetase.[14][16] This enzyme is critical for the glutamate-glutamine cycle, a process by which astrocytes remove excess glutamate from the synapse and recycle it back to neurons.[20] By disrupting this cycle, L-α-AAA impairs glutamate homeostasis, leading to astrocyte dysfunction and death.[14]

Modulation of Neurotransmission and Neuroprotection

Beyond its toxic properties, α-AAA interacts with the nervous system in more subtle ways:

-

NMDA Receptor Antagonism: It can antagonize the activity of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity and memory.[20][21]

-

Regulation of Kynurenic Acid: L-α-AAA has been shown to dose-dependently decrease the production of kynurenic acid in the hippocampus.[16][22] Kynurenic acid is an endogenous neuroprotective molecule that antagonizes excitatory amino acid receptors, and its dysregulation is implicated in neurodegenerative disorders.[17][22]

Involvement in Neurological Disease

-

Inborn Errors of Metabolism: Chronically high levels of α-AAA are the hallmark of rare genetic disorders like α-aminoadipic and α-ketoadipic aciduria, which are caused by mutations in genes like DHTKD1. While some individuals are asymptomatic, others may present with neurological symptoms such as developmental delay, ataxia, and epilepsy.[1]

-

Parkinson's Disease Models: The gliotoxic properties of L-α-AAA have been used to explore the role of neuroinflammation in Parkinson's disease. Studies using an inflammatory model of the disease found that co-injection of L-α-AAA to ablate astrocytes actually restricted the loss of dopamine neurons.[23][24] This critical finding suggests that reactive astrocytes play a key role in sustaining microglial activation and promoting neurodegeneration in inflammatory contexts.[23][24]

Experimental Methodologies

The study of α-aminoadipic acid requires robust and sensitive analytical techniques for its quantification in complex biological matrices, as well as specific functional assays to probe its biological effects.

Quantification of α-AAA in Biological Samples

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of α-AAA in samples such as plasma, serum, or urine.[25]

Sources

- 1. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 7. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 8. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 9. alpha-Aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals [frontiersin.org]

- 13. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-Ketoadipic Acid and α-Aminoadipic Acid Cause Disturbance of Glutamatergic Neurotransmission and Induction of Oxidative Stress In Vitro in Brain of Adolescent Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. The glutamate analogue alpha-aminoadipic acid is taken up by astrocytes before exerting its gliotoxic effect in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of L-alpha-aminoadipic acid transport in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. alpha-Amino-adipic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 22. L-alpha-aminoadipic acid as a regulator of kynurenic acid production in the hippocampus: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. L-alpha-aminoadipic acid restricts dopaminergic neurodegeneration and motor deficits in an inflammatory model of Parkinson's disease in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Pivotal Role of 2-Aminoadipic Acid in Lysine Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Aminoadipic acid (2-AAA), a key intermediate in the catabolism of the essential amino acid lysine, has emerged from relative obscurity to become a focal point in metabolic research. Once viewed as a simple metabolic byproduct, recent advancements in metabolomics have repositioned 2-AAA as a critical signaling molecule and a predictive biomarker for a range of metabolic and neurological disorders. This in-depth technical guide provides a comprehensive overview of the role of 2-AAA in lysine metabolism, its intricate connections to human health and disease, and the analytical methodologies essential for its study. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer field-proven insights and detailed protocols, fostering a deeper understanding of this multifaceted molecule and its therapeutic potential.

Introduction: Beyond a Simple Intermediate

Lysine, an essential amino acid, must be obtained through the diet. Its degradation is crucial for maintaining metabolic homeostasis, and the primary route for this process in mammals is the saccharopine pathway, which occurs predominantly in the mitochondria of the liver and kidneys.[1][2][3] For years, the intermediates of this pathway, including 2-aminoadipic acid, were primarily of interest to biochemists studying fundamental metabolic routes. However, a paradigm shift has occurred, driven by large-scale metabolomic studies that have consistently linked circulating levels of 2-AAA to the risk of developing type 2 diabetes, often years before the clinical onset of the disease.[4][5][6][7] This discovery has ignited significant interest in understanding the broader physiological and pathological roles of 2-AAA, extending its relevance to obesity, cardiovascular disease, and neurological disorders.[8][9][10][11]

This guide will navigate the complexities of 2-AAA's journey through lysine metabolism, from its enzymatic origins to its ultimate metabolic fate. We will explore its dual nature as both a biomarker and a bioactive molecule, and provide the technical foundation necessary for its accurate quantification and further investigation.

The Saccharopine Pathway: The Genesis of 2-Aminoadipic Acid

The catabolism of lysine to 2-AAA is a multi-step enzymatic process primarily occurring within the mitochondrial matrix.[3][12] The initial and rate-limiting steps are catalyzed by a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS).[3][12]

2.1. Enzymology of the Pathway

-

Lysine-Ketoglutarate Reductase (LKR) Domain of AASS: The process begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the LKR domain of AASS and utilizes NADPH as a cofactor.[2][12]

-

Saccharopine Dehydrogenase (SDH) Domain of AASS: Saccharopine is then hydrolyzed by the SDH domain of AASS to yield L-glutamate and α-aminoadipic semialdehyde (AASA).[2][12] This step requires NAD+ as a cofactor.

-

α-Aminoadipic Semialdehyde Dehydrogenase (ALDH7A1/Antiquitin): AASA is subsequently oxidized to 2-aminoadipic acid by the enzyme α-aminoadipic semialdehyde dehydrogenase, also known as antiquitin.[12][13] This enzyme is of significant clinical interest, as its deficiency leads to the rare metabolic disorder pyridoxine-dependent epilepsy.[12][14][15][16][17][18]

The following diagram illustrates the initial steps of the saccharopine pathway leading to the formation of 2-aminoadipic acid.

Caption: The initial enzymatic steps of the saccharopine pathway.

Metabolic Fate of 2-Aminoadipic Acid

Once formed, 2-aminoadipic acid is further metabolized, ultimately entering the central carbon metabolism. This part of the pathway is analogous to the catabolism of branched-chain amino acids.[9]

-

Transamination to 2-Oxoadipic Acid: 2-AAA undergoes transamination, typically with α-ketoglutarate, to form 2-oxoadipic acid (also known as α-ketoadipic acid). This reaction is catalyzed by an aminotransferase.

-

Oxidative Decarboxylation to Glutaryl-CoA: 2-oxoadipic acid is then oxidatively decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex.

-

Conversion to Acetyl-CoA: Through a series of subsequent reactions, glutaryl-CoA is converted to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for fatty acid synthesis.[13]

The following diagram outlines the metabolic fate of 2-aminoadipic acid.

Caption: The metabolic conversion of 2-AAA to Acetyl-CoA.

Analytical Methodologies for 2-Aminoadipic Acid Quantification

Accurate and precise quantification of 2-AAA in biological matrices is paramount for both research and clinical applications. The choice of analytical technique depends on the required sensitivity, specificity, throughput, and the nature of the sample.

4.1. Key Experimental Protocols

A common and robust method for 2-AAA quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following provides a generalized protocol.

Step-by-Step Methodology for LC-MS/MS Quantification of 2-AAA in Plasma:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., ¹³C₆,¹⁵N-Lysine or a stable isotope-labeled 2-AAA).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

-

-

Chromatographic Separation:

-

Inject a small volume (e.g., 2-10 µL) of the prepared sample onto a reverse-phase C18 column.

-

Employ a gradient elution using a mobile phase system, for example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the transition of the precursor ion (the molecular ion of 2-AAA) to a specific product ion in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

The specific mass transitions for 2-AAA and the internal standard should be optimized beforehand.

-

-

Data Analysis:

-

Quantify the concentration of 2-AAA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated from samples with known concentrations of 2-AAA.

-

The following diagram depicts a typical workflow for the quantification of 2-AAA.

Caption: A generalized workflow for 2-AAA quantification by LC-MS/MS.

4.2. Comparison of Analytical Techniques

| Analytical Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | High sensitivity and specificity, high throughput. | High instrument cost, potential for matrix effects.[19] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | High sensitivity and resolution. | Requires derivatization, lower throughput. |

| High-Performance Liquid Chromatography (HPLC) with Derivatization | Chromatographic separation of derivatized analyte followed by UV or fluorescence detection.[19][20] | Lower instrument cost, well-established methods. | Lower sensitivity and specificity compared to MS, requires derivatization.[19] |

| Enzymatic Assays | Measurement of a product or cofactor change resulting from a specific enzyme-catalyzed reaction. | High specificity, can be adapted for high-throughput screening. | May lack sensitivity, susceptible to interference. |

Clinical Significance of 2-Aminoadipic Acid

The clinical relevance of 2-AAA has expanded significantly in recent years, with elevated levels being associated with a variety of pathological conditions.

5.1. A Predictive Biomarker for Type 2 Diabetes

Landmark studies, such as the Framingham Heart Study, have identified 2-AAA as a strong predictor of incident diabetes.[4][5][6][7] Individuals with 2-AAA concentrations in the top quartile have been shown to have a more than four-fold increased risk of developing diabetes.[4][5][6] This association appears to be independent of other known risk factors, suggesting that 2-AAA may report on a distinct pathophysiological pathway.[4][5][6]

5.2. A Modulator of Glucose Homeostasis

Intriguingly, while elevated 2-AAA predicts diabetes risk, experimental studies have shown that administration of 2-AAA can actually improve glucose homeostasis.[4][5][6] In animal models, 2-AAA treatment has been demonstrated to lower fasting plasma glucose levels.[4][8][21] Furthermore, 2-AAA has been shown to enhance insulin secretion from pancreatic β-cells.[4][5][6][10] This paradoxical role suggests a complex regulatory feedback mechanism that is not yet fully understood.

5.3. Role in Other Metabolic and Neurological Disorders

-

Obesity: Studies have shown that 2-AAA can protect against diet-induced obesity in mice by increasing energy expenditure and promoting lipolysis.[8][21]

-

Cardiovascular Disease: Elevated 2-AAA levels have been associated with dyslipidemia, specifically lower HDL cholesterol and higher triglycerides.[9]

-

Pyridoxine-Dependent Epilepsy (PDE): A deficiency in the enzyme ALDH7A1, which converts AASA to 2-AAA, leads to the accumulation of AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[15][16][17] P6C inactivates pyridoxal-5'-phosphate (the active form of vitamin B6), leading to seizures that are responsive to pyridoxine supplementation.[15][16][18][22]

-

Other Conditions: Elevated 2-AAA has also been linked to Alzheimer's disease, schizophrenia, and rheumatoid arthritis.[9]

Table of Key Clinical Findings:

| Condition | Association with 2-AAA | Key Findings |

| Type 2 Diabetes | Predictive Biomarker | Individuals in the top quartile of 2-AAA levels have a >4-fold increased risk of developing diabetes.[4][5][6] |

| Glucose Homeostasis | Modulator | Administration of 2-AAA lowers fasting glucose and enhances insulin secretion in animal models.[4][6][8][10][21] |

| Obesity | Protective | 2-AAA treatment reduces body weight and fat accumulation in diet-induced obese mice.[8][21] |

| Dyslipidemia | Associated | Elevated 2-AAA is linked to lower HDL and higher triglyceride levels.[9] |

| Pyridoxine-Dependent Epilepsy | Indirectly Involved | Deficiency of the enzyme that produces 2-AAA leads to this disorder.[12][14][15][16][17][18] |

2-Aminoadipic Acid in Drug Development

The dual role of 2-AAA as both a biomarker and a bioactive molecule presents exciting opportunities for drug development.

-

As a Therapeutic Target: The enzymes in the lysine degradation pathway, particularly those involved in the synthesis and breakdown of 2-AAA, represent potential targets for therapeutic intervention in metabolic diseases. For instance, modulating the activity of AASS or ALDH7A1 could potentially alter circulating 2-AAA levels and impact glucose and lipid metabolism.

-

As a Biomarker for Drug Efficacy: Monitoring 2-AAA levels in clinical trials could serve as a valuable biomarker to assess the efficacy of novel therapies aimed at improving metabolic health. A reduction in elevated 2-AAA levels could indicate a positive response to treatment.

-

As a Lead Compound for Novel Therapeutics: The ability of 2-AAA to modulate insulin secretion and energy expenditure suggests that it or its derivatives could be explored as lead compounds for the development of new drugs to treat type 2 diabetes and obesity.

Conclusion and Future Perspectives

2-Aminoadipic acid has transitioned from a mere metabolic intermediate to a key player in the complex network of metabolic regulation. Its strong association with diabetes risk, coupled with its intriguing effects on glucose and lipid metabolism, underscores the importance of further research in this area. For scientists and drug development professionals, a thorough understanding of the biochemistry, analytical chemistry, and clinical relevance of 2-AAA is essential.

Future research should focus on elucidating the precise molecular mechanisms by which 2-AAA exerts its effects on various tissues, including the pancreas, adipose tissue, and the brain. A deeper understanding of the regulation of the lysine degradation pathway will be critical for developing targeted therapeutic strategies. The continued development and application of advanced analytical techniques will be instrumental in unraveling the full spectrum of 2-AAA's roles in health and disease, ultimately paving the way for novel diagnostic and therapeutic approaches to combat metabolic and neurological disorders.

References

-

Journal of Endocrinology. (2019). 2-Aminoadipic acid protects against obesity and diabetes. [Link]

-

Wang, T. J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. Journal of Clinical Investigation, 123(10), 4309-4317. [Link]

-

Frontiers in Plant Science. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. [Link]

-

Broad Institute. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. [Link]

-

PubMed. (2019). 2-Aminoadipic acid protects against obesity and diabetes. [Link]

-

Papes, F., et al. (1999). Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse. The Biochemical journal, 344 Pt 2(Pt 2), 555–563. [Link]

-

BEVITAL AS. 2-Aminoadipic acid. [Link]

-

Stepien, K. M., et al. (2019). Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin. Journal of inherited metabolic disease, 42(4), 686–696. [Link]

-

van der Knaap, M. S., et al. (2019). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular genetics and metabolism, 126(4), 349–359. [Link]

-

ClinicalTrials.gov. (2020). Determinants of Alpha-aminoadipic Acid (2-AAA) and Relationship to Diabetes: Study 2. [Link]

-

Shi, W., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Pharmacology, 16, 1569020. [Link]

-

Frontiers Media S.A. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. [Link]

-

ResearchGate. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. [Link]

-

Journal of Clinical Investigation. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. [Link]

-

Azevedo, R. A., et al. (2003). Lysine catabolism: flow, metabolic role and regulation. Genetics and Molecular Biology, 26, 1-10. [Link]

-

Liras, P., et al. (2005). Lysine is catabolized to 2-aminoadipic acid in Penicillium chrysogenum by an omega-aminotransferase and to saccharopine by a lysine 2-ketoglutarate reductase. Characterization of the omega-aminotransferase. Molecular genetics and genomics : MGG, 274(3), 272–282. [Link]

-

Brain Communications. (2025). New treatment for pyridoxine-dependent epilepsy due to ALDH7A1 deficiency: first proof-of-principle of upstream enzyme inhibition in the mouse. [Link]

-

Wikipedia. α-Aminoadipic acid. [Link]

-

biocrates. (2023). Alpha-aminoadipic acid. [Link]

-

Zhu, X., et al. (2000). The catabolic function of the α-aminoadipic acid pathway in plants is associated with unidirectional activity of lysine–oxoglutarate reductase, but not saccharopine dehydrogenase. Biochemical Journal, 351(1), 215-221. [Link]

-

Tomé, D., & Heger, J. (2025). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. International Journal of Molecular Sciences, 26(17), 8791. [Link]

-

Desine, S., et al. (2023). Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals. Frontiers in cardiovascular medicine, 10, 1146603. [Link]

-

Martín, J. F., et al. (2023). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. Journal of fungi (Basel, Switzerland), 9(1), 93. [Link]

-

Engelke, U. F. H., et al. (2021). Identification of novel biomarkers for pyridoxine-dependent epilepsy using untargeted metabolomics and infrared ion spectroscopy - biochemical insights and clinical implications. Journal of inherited metabolic disease, 44(2), 436–447. [Link]

-

Gospe, S. M., Jr, & Hecht, J. T. (2020). Pyridoxine-Dependent Epilepsy and Antiquitin Deficiency Resulting in Neonatal-Onset Refractory Seizures. Children (Basel, Switzerland), 7(12), 269. [Link]

-

Beyond the Ion Channel. (2016). ALDH7A1 – this is what you need to know. [Link]

-

Struys, E. A., et al. (2012). Pyridoxine-dependent epilepsy with elevated urinary α-amino adipic semialdehyde in molybdenum cofactor deficiency. Pediatrics, 130(6), e1716–e1719. [Link]

-

PubMed. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. [Link]

-

ResearchGate. (2017). Metabolic pathways for the conversion of lysine to adipic acid Our.... [Link]

-

Murugan, S., et al. (2013). Pyridoxine-dependent epilepsy owing to antiquitin deficiency — mutation in the ALDH7A1 gene. Paediatrics and International Child Health, 33(2), 115-117. [Link]

-

OMMBID. Pyridoxine-Dependent Epilepsy Due to α-Aminoadipic Semialdehyde Dehydrogenase (Antiquitin) Deficiency. [Link]

-

PDE Homepage. Pyridoxine dependent epilepsy and antiquitin deficiency. [Link]

-

American Academy of Pediatrics. (2012). Pyridoxine-Dependent Epilepsy With Elevated Urinary α-Amino Adipic Semialdehyde in Molybdenum Cofactor Deficiency. [Link]

-

Royal Society of Chemistry. (2014). Analytical Methods. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

Sources

- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 3. familiasga.com [familiasga.com]

- 4. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 11. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. medrxiv.org [medrxiv.org]

- 16. Pyridoxine-Dependent Epilepsy and Antiquitin Deficiency Resulting in Neonatal-Onset Refractory Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. publications.aap.org [publications.aap.org]

The 2-Aminoadipic Acid (2-AAA) Paradigm: From Glutamate Homolog to Theranostic Biomarker

Executive Summary

2-Aminoadipic acid (2-AAA) is a six-carbon homolog of the excitatory neurotransmitter glutamate. Originally recognized as a stable oxidative byproduct of lysine metabolism, 2-AAA has transcended its traditional classification to emerge as a highly specific gliotoxin, a critical internal standard in analytical biochemistry, and a potent predictive biomarker for metabolic disorders. This whitepaper provides a comprehensive technical synthesis of 2-AAA’s mechanisms of action, detailing self-validating experimental protocols for its application in both neuropharmacology and high-throughput metabolomics.

Structural Homology and Receptor Pharmacology

At its core, 2-AAA differs from glutamate merely by the addition of a single methylene group in its aliphatic chain. This subtle structural homologation fundamentally alters its pharmacological profile. While glutamate acts as a universal excitatory neurotransmitter and bioenergetic substrate, 2-AAA functions as a targeted metabolic disruptor.

In the central nervous system, 2-AAA acts as an antagonist to neuroexcitatory activity modulated by NMDA receptors[1]. However, its most defining characteristic is its selective interaction with glial cells. The L-isomer (L-2-AAA) is preferentially transported into type 1 astrocytes via sodium-dependent glutamate transporters[2]. Once intracellular, the extra carbon prevents normal enzymatic processing, causing 2-AAA to act as a competitive inhibitor of glutamine synthetase[3]. Furthermore, it interferes with the cystine-glutamate antiporter, leading to a catastrophic depletion of intracellular glutathione (GSH), reactive oxygen species (ROS) accumulation, and ultimately, astrocyte-specific necrosis[4].

Fig 1: Mechanistic pathway of L-2-AAA-induced astrocyte toxicity via glutamate transport.

Quantitative Data: 2-AAA vs. Glutamate

To understand the utility of 2-AAA in experimental models, it is crucial to contrast its properties with its endogenous counterpart and evaluate its clinical metrics.

Table 1: Pharmacological & Structural Profile Comparison

| Property | L-Glutamate | L-2-Aminoadipic Acid (L-2-AAA) |

| Carbon Chain Length | 5 Carbons | 6 Carbons |

| Primary Transporter | EAAT1 / EAAT2 | Na+-dependent Glutamate Transporter |

| Intracellular Target | Multiple metabolic pathways | Glutamine Synthetase (Inhibitor) |

| Cellular Toxicity | Excitotoxic to Neurons | Gliotoxic to Astrocytes |

| Metabolic Role | Bioenergetic substrate | Stable lysine degradation byproduct |

Table 2: 2-AAA as a Clinical Biomarker in Metabolic Disease

| Clinical Metric | Observation / Value | Mechanistic Implication |

| Predictive Lead Time | Up to 12 years pre-onset[5] | Identifies early glyco-oxidative damage |

| Risk Stratification | >4-fold risk in top quartile[5] | High-confidence prognostic marker for diabetes |

| Physiological Effect | Enhances insulin secretion[5] | Direct modulator of pancreatic β-cell homeostasis |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. The following workflows leverage the unique properties of 2-AAA for specialized research applications.

Protocol A: Selective In Vitro Astrocyte Ablation using L-2-AAA

Purpose: To study isolated neuronal networks or microglial behavior without astrocytic interference. Causality: We utilize L-2-AAA because it structurally mimics glutamate enough to be sequestered by astrocytic transporters, but its structural bulk prevents metabolism, triggering targeted apoptosis[2]. Neurons, lacking this specific high-capacity uptake mechanism, are spared.

-

Reagent Preparation: Dissolve L-2-AAA in 0.2 N HCl to a stock concentration of 100 mM, then neutralize with NaOH to pH 7.4. Causality: 2-AAA is poorly soluble in neutral water; acid dissolution ensures complete solvation before introducing it to physiological buffers[6].

-

Culture Dosing: Apply L-2-AAA to mixed glial/neuronal cultures at a final concentration of 0.5 mM to 1.0 mM for 24 hours. Causality: Doses below 0.5 mM fail to induce sufficient glutathione depletion, while doses above 1.5 mM risk off-target neuronal excitotoxicity.

-

Self-Validation Step (Immunofluorescence): Fix cells and perform dual-staining for GFAP (astrocytes) and MAP2 (neurons).

-

Validation Logic: The system validates itself. A successful assay will show a near-total loss of GFAP signal with a preserved MAP2 network. If MAP2 density decreases, the L-2-AAA dose was too high; if GFAP remains, the dose was too low.

-

Protocol B: UHPLC Quantification of Glutamate using 2-AAA as an Internal Standard

Purpose: High-throughput quantification of glutamate and aspartate in complex biological matrices (e.g., tissue extracts). Causality: 2-AAA is chosen as the internal standard because it is a non-proteinogenic amino acid rarely found in high concentrations in target tissues, yet it reacts identically to glutamate during derivatization[7].

-

Sample Extraction & Spiking: Homogenize the biological sample and spike the cleared extract with a known concentration of 2-AAA.

-

Derivatization: React the mixture with 2,4-dinitro-1-fluorobenzene under alkaline conditions. Causality: Amino acids lack strong UV chromophores. Derivatization introduces a dinitrophenyl group, allowing highly sensitive UV detection at 363 nm[7].

-

UHPLC Separation: Inject the sample onto a Phenyl-hexyl column using a 50 mM N-methylmorpholine/acetate buffer (pH 7.4) with 12% acetonitrile. Causality: A Phenyl-hexyl column is strictly required over a standard C18 column. C18 columns retain the derivatized 2-AAA too strongly, leading to peak broadening and excessive run times. Phenyl-hexyl ensures equal distribution and sharp peaks for Asp, Glu, and 2-AAA[7].

-

Self-Validation Step (Standard Curve Linearity):

-

Validation Logic: The signal of the spiked 2-AAA must remain constant across all sample volumes. If the 2-AAA peak area drops as sample volume increases, it immediately indicates matrix suppression or reagent depletion during derivatization, prompting assay recalibration[7].

-

Fig 2: Workflow for glutamate quantification utilizing 2-AAA as an internal standard.

Advanced Applications: Theranostics and Drug Development

Beyond its use as a laboratory tool, the structural properties of 2-AAA are being leveraged in cutting-edge drug design. Because 2-AAA mimics glutamate but offers a longer carbon chain, it has been successfully utilized as a novel building block for Prostate-Specific Membrane Antigen (PSMA) ligands[8].

In the synthesis of 2-AAA-C(O)-Glutamate based ligands, the extended linker length of 2-AAA interacts optimally with the S1 accessory hydrophobic pocket of PSMA. This structural tuning yields high-affinity inhibitors that can be radiolabeled (e.g., with fluorine-18) for use as theranostics in prostate cancer imaging and targeted therapy[8].

Conclusion

2-Aminoadipic acid is far more than a mere byproduct of lysine catabolism. By exploiting its structural homology to glutamate, researchers can utilize 2-AAA to selectively ablate astrocytes, accurately quantify endogenous amino acids, predict the onset of diabetes over a decade in advance, and engineer next-generation theranostic radioligands. Understanding the precise causality behind its molecular interactions is essential for maximizing its utility in modern biomedical science.

References

Sources

- 1. MeSH Browser [meshb.nlm.nih.gov]

- 2. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-2-Aminoadipic acid 7620-28-2 [sigmaaldrich.com]

- 4. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography | MDPI [mdpi.com]

- 8. 2-Aminoadipic Acid-C(O)-Glutamate Based Prostate-Specific Membrane Antigen Ligands for Potential Use as Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

2-aminohexanedioic acid hydrochloride CAS number

An In-Depth Technical Guide on 2-Aminohexanedioic Acid Hydrochloride: From Neuroglial Ablation to Metabolic Regulation

Executive Summary

2-aminohexanedioic acid hydrochloride (widely recognized as L-α-aminoadipic acid hydrochloride or 2-AAA HCl ) is an unnatural amino acid derivative and a glutamate homolog. Traditionally deployed in neurobiology as a highly selective gliotoxin to study astrocyte-neuron interactions, recent metabolomic advancements have radically expanded its relevance. Endogenous 2-AAA is now recognized as a critical intermediate in lysine catabolism and a potent biomarker for metabolic disorders, actively modulating insulin secretion and adipocyte thermogenesis[1][2].

This whitepaper provides an authoritative framework for researchers and drug development professionals. It bridges the chemical profiling of the compound with its distinct pharmacological pathways, culminating in a self-validating methodological blueprint for its application in pre-clinical research.

Physicochemical Profiling & Stereospecificity

Stereochemistry is the principal determinant of 2-AAA's biological activity. The L-isomer is actively transported into cells and exerts profound pharmacological effects, whereas the D-isomer is largely biologically inert, lacking affinity for crucial transport proteins[3]. The hydrochloride (HCl) salt form is frequently favored in organic synthesis and formulation due to enhanced aqueous solubility.

Table 1: Chemical Identifiers and Physical Properties

| Compound Identification | Registry Number / Property | Clinical & Experimental Relevance |

|---|---|---|

| 2-aminohexanedioic acid hydrochloride (Racemic) | CAS: 67744-11-0[4] | Frequently used as an intermediate in broad organic synthesis. |

| L-α-aminoadipic acid hydrochloride (L-Isomer) | CAS: 62787-49-9[5] | The biologically active enantiomer required for glial and metabolic assays. |

| L-2-aminoadipic acid (Free Base) | CAS: 1118-90-7[6] | Alternative active formulation requiring acidic titration for solubility. |

| DL-2-aminoadipic acid (Free Base) | CAS: 542-32-5[7] | Racemic mixture; requires double the concentration to achieve L-isomer effects. |

| Molecular Formula (L-Isomer HCl) |

Pharmacodynamics & Dual Mechanisms of Action

As a Senior Application Scientist, understanding why 2-AAA behaves differently depending on the tissue microenvironment is paramount to designing reproducible experiments.

Neurobiology: Stereospecific Astrocyte Ablation

In the central nervous system, L-AAA acts as a selective gliotoxin[3]. Because it is structurally homologous to the excitatory neurotransmitter glutamate, L-AAA hijacks sodium-dependent excitatory amino acid transporters (EAATs) and the cystine/glutamate antiporter to exclusively enter astrocytes[9]. Neurons, which lack high baseline expression of these specific uptake dynamics for 2-AAA, are spared.

Once intracellular, L-AAA competitively inhibits glutamine synthetase (GS) (

Caption: Mechanistic pathway of L-AAA-induced selective astrocyte apoptosis in the CNS.

Systemic Endocrinology: The DHTKD1/2-AAA Metabolic Axis

In peripheral tissues, 2-AAA is a naturally occurring intermediate of lysine degradation[1][11]. L-lysine is converted to saccharopine in the liver, which is dehydrogenated into 2-AAA[1]. 2-AAA is subsequently catabolized by the DHTKD1 enzyme complex into the TCA cycle[11].

In translational models of diet-induced obesity (DIO), the administration of exogenous 2-AAA elicits profound therapeutic effects. It activates

Caption: Peripheral metabolic pathway mapping L-lysine degradation to 2-AAA-mediated thermogenesis.

Methodological Framework: Astroglial Ablation Protocol

When modeling depression, anxiety, or memory impairment, localized injection of 2-AAA HCl into the prefrontal cortex (PFC) or hippocampus is the gold standard for isolating astrocytic variables[9][13]. However, the protocol is highly sensitive to operator error.

E-E-A-T Principle applied: A protocol must be a self-validating system . If 2-AAA is injected improperly, mechanical and pH-related trauma will cause pan-necrosis, destroying both neurons and astrocytes. This invalidates the core hypothesis. The following protocol embeds causality and validation metrics into every step.

Step 1: Reagent Neutralization (The Causality of pH)

-

Action: Dissolve L-

-aminoadipic acid hydrochloride in sterile artificial cerebrospinal fluid (aCSF) to a concentration of 100 µg/µL. Titrate dropwise with 0.1 N NaOH until the pH reaches exactly 7.35–7.40. -

Why it matters: The HCl salt form creates a highly acidic solution. Microinfusion of acidic buffers directly into the cortex will trigger liquefactive necrosis, immediately killing adjacent neurons independent of the 2-AAA mechanism. Neutralization ensures that any observed cell death is exclusively driven by stereospecific biochemical mechanisms[3].

Step 2: Stereotaxic Microinfusion (The Causality of Pressure)

-

Action: Using a 33-gauge Hamilton syringe, infuse the neutralized 2-AAA solution at a strictly controlled rate of 0.1 µL/min (total volume 0.5 to 1.0 µL per hemisphere). Leave the needle in place for 5 minutes post-infusion.

-

Why it matters: Rapid infusion causes localized barotrauma (pressure damage), immediately activating microglia and mechanically shearing neurons. The slow 0.1 µL/min rate allows for gentle parenchymal diffusion, preventing confounding neuroinflammation.

Step 3: Incubation and Phenotypic Expression

-

Action: Allow the animal to recover for a minimum of 48 to 72 hours prior to behavioral assays (e.g., forced swim test for anhedonia/depression)[9].

-

Why it matters: 2-AAA does not kill cells instantaneously. It relies on the gradual depletion of glutamine and glutathione, culminating in apoptosis[10]. Testing before 48 hours will yield false negatives, as astrocytic networks are still functionally intact.

Step 4: The Self-Validating Histological Output

-

Action: Post-euthanasia, perform double-immunofluorescence staining on the injected brain slices targeting GFAP (Glial Fibrillary Acidic Protein, an astrocyte marker)[13] and NeuN (Neuronal Nuclei marker).

-

Validation Metric: The protocol is deemed successful only if GFAP expression is virtually absent in the injection radius AND NeuN expression remains structurally identical to the sham-injected contralateral hemisphere. If NeuN is depleted, the pH was inadequately neutralized or the infusion rate was too rapid.

Caption: Self-validating experimental workflow for localized in vivo astroglial ablation.

Emerging Therapeutic Horizons

In the drug development space, the manipulation of the DHTKD1/2-AAA axis presents a novel therapeutic node for Type 2 Diabetes (T2D) and obesity. Because systemic exogenous 2-AAA administration safely promotes fat hydrolysis, elevates energy expenditure, and circumvents traditional insulin-resistance pathways by acting on adipocyte

References

-

Molaid. L-α-aminoadipic acid hydrochloride - CAS号62787-49-9. Available at: [Link]

-

ChemWhat. DL-2-AMINOADIPIC ACID CAS#: 542-32-5. Available at: [Link]

-

Huck, S., Grass, F., & Hörtnagl, H. (1984). The glutamate analogue α-aminoadipic acid is taken up by astrocytes before exerting its gliotoxic effect in vitro. Journal of Neuroscience. Available at: [Link]

-

McBean, G. J. (1994). Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate. British Journal of Pharmacology. Available at: [Link]

-

Khaleghi, M., et al. (2021). L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment. Basic and Clinical Neuroscience. Available at: [Link]

-

Nishimura, R. N., et al. (2000). Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis. Journal of Neuroscience Research. Available at: [Link]

-

Fang, Z., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology. Available at: [Link]

-

Xu, W. Y., et al. (2019). 2-Aminoadipic acid protects against obesity and diabetes. Journal of Endocrinology. Available at: [Link]

-

ClinicalTrials.gov. Determinants of Alpha-aminoadipic Acid (2-AAA) and Relationship to Diabetes: Study 2. Available at: [Link]

Sources

- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. L-α-aminoadipic acid hydrochloride - CAS号 62787-49-9 - 摩熵化学 [molaid.com]

- 6. L-2-Aminoadipic Acid | 1118-90-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chemwhat.com [chemwhat.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of 2-Aminoadipic Acid (2-AAA) in Glucose Homeostasis: From Predictive Biomarker to Pathophysiological Modulator

Executive Summary

As high-resolution metabolomics platforms achieve unprecedented sensitivity, intermediate metabolites once considered inert byproducts are increasingly recognized as active endocrine modulators. 2-Aminoadipic acid (2-AAA), a downstream product of lysine degradation, exemplifies this paradigm shift. Originally identified merely as a marker of protein carbonyl oxidation, 2-AAA is now established as a potent, early-stage predictive biomarker for diabetes risk and a direct, causative modulator of pancreatic β-cell function ()[1].

This technical whitepaper deconstructs the biochemical pathways of 2-AAA, its clinical utility as a predictive biomarker, and provides a self-validating analytical workflow for its robust quantification in human plasma.

Pathophysiological Mechanisms: The Causality of 2-AAA in Diabetes

Lysine Catabolism and 2-AAA Generation

2-AAA is synthesized endogenously via two primary metabolic routes: the mitochondrial saccharopine pathway and the peroxisomal pipecolic acid pathway. Both pathways converge on the intermediate 2-aminoadipate-6-semialdehyde, which subsequently undergoes oxidation to form 2-AAA in the cytosol ()[2]. Under conditions of metabolic stress or subclinical hyperglycemia, the conversion rate accelerates, making 2-AAA a stable reporter of early glyco-oxidative damage[3].

Mechanistic Impact on Pancreatic β-Cells

The relationship between 2-AAA and diabetes is not merely correlative; it is causative and biphasic. Experimental models demonstrate that acute administration of 2-AAA lowers fasting plasma glucose and enhances insulin secretion from pancreatic β-cells, particularly under low-glucose conditions ()[4].

The Causality of the Biphasic Response: Why does a marker of future diabetes risk lower glucose acutely? This represents a physiological compensatory mechanism. Early in the pathogenesis of insulin resistance, 2-AAA acts as an adaptive signaling molecule to hyper-stimulate β-cells, attempting to maintain normoglycemia. However, chronic elevation of 2-AAA drives the continuous production of reactive oxygen species (ROS) and depletes intracellular glutathione. Over time, this chronic oxidative stress overrides the compensatory insulin secretion, ultimately contributing to β-cell exhaustion, necrosis, and apoptosis—the hallmarks of overt Type 2 Diabetes Mellitus (T2DM)[5].

Metabolic generation of 2-AAA from lysine and its downstream physiological targets.

Clinical Significance: The Framingham Heart Study Insights

In a landmark nested case-control study within the Framingham Heart Study, Wang, Gerszten, and colleagues utilized liquid chromatography-mass spectrometry (LC-MS) profiling to identify 2-AAA as the strongest metabolomic predictor of future diabetes ()[1].

Key Clinical Findings:

-

Individuals in the top quartile of baseline 2-AAA concentrations exhibited a >4-fold increased risk of developing diabetes[6].

-

This elevation was detectable up to 12 years prior to the clinical onset of the disease[1].

-

Unlike branched-chain amino acids (BCAAs), 2-AAA levels did not strongly correlate with obesity or baseline insulin resistance, indicating it reports on a distinct, earlier pathophysiological pathway[6].

Quantitative Data Summaries

Table 1: Predictive Biomarkers for Incident Diabetes (12-Year Follow-up)

| Biomarker | Hazard Ratio (Top vs. Bottom Quartile) | Pathophysiological Association |

| 2-Aminoadipic Acid (2-AAA) | > 4.0 | Early β-cell compensation / Oxidative stress |

| Branched-Chain Amino Acids | ~ 2.5 | Insulin resistance / mTORC1 activation |

| Aromatic Amino Acids | ~ 2.0 | Hepatic steatosis / Insulin resistance |

Table 2: Optimized LC-MS/MS Parameters for 2-AAA Quantification

| Parameter | Specification | Rationale |

| Ionization Mode | ESI Positive | Enhances protonation of the primary amino group. |

| Precursor Ion (m/z) | 162.1 (Underivatized) | Corresponds to the [M+H]+ pseudo-molecular ion. |

| Product Ions (m/z) | 116.1, 98.1 | Reflects the loss of H₂O and CO₂ during CID. |

| Internal Standard | d3-2-AAA or ¹³C-2-AAA | Corrects for matrix-induced ESI ion suppression. |

Analytical Workflow: Robust Quantification of 2-AAA in Plasma

To leverage 2-AAA as a reliable clinical biomarker, rigorous analytical quantification is required. Because 2-AAA is a highly polar, low-molecular-weight zwitterion, underivatized reversed-phase liquid chromatography (RPLC) often yields poor retention, peak tailing, and susceptibility to matrix effects.

The following self-validating protocol utilizes chemical derivatization to ensure chromatographic integrity and maximum MS sensitivity ()[7].

Step-by-Step Methodology: Plasma Extraction and LC-MS/MS Analysis

Step 1: Sample Preparation & Quenching

-

Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 200 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., d3-2-AAA).

-

Causality: The 4:1 ratio of cold organic solvent instantly denatures proteins, arresting enzymatic metabolism and precipitating bulk matrix proteins that would otherwise foul the LC column and cause severe ion suppression.

Step 2: Centrifugation & Drying

-

Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to a clean glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

Step 3: Chemical Derivatization

-

Action: Reconstitute the dried residue in 50 µL of sodium borate buffer (pH 9.5). Add 50 µL of a derivatizing agent such as 2,4-dinitro-1-fluorobenzene (DNFB) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Incubate at 60°C for 10 minutes[7].

-

Causality: Operating at a highly alkaline pH ensures the primary amine of 2-AAA is fully deprotonated (acting as a strong nucleophile), allowing rapid reaction with the derivatizing agent. This adds a hydrophobic tag to the molecule, drastically improving its retention on a standard C18 column and enhancing electrospray ionization (ESI) efficiency.

Step 4: UHPLC Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Self-Validation System: Include a matrix blank (water processed identically) to monitor carryover, and a Continuous Calibration Verification (CCV) standard every 20 injections. If the CCV drifts by >15% in peak area or >0.1 min in retention time, the run must automatically halt to prevent the generation of compromised data.

Step 5: Tandem Mass Spectrometry (MS/MS)

-

Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation System: Quantify the analyte using the ratio of the 2-AAA peak area to the Internal Standard (IS) peak area. A valid analytical batch requires a signal-to-noise (S/N) ratio > 10 for the Lower Limit of Quantification (LLOQ) and a calibration curve linearity of R² > 0.995.

Self-validating LC-MS/MS workflow for the robust quantification of 2-AAA in plasma.

Conclusion

2-AAA represents a critical intersection between metabolic biochemistry and clinical diagnostics. By acting as both an early harbinger of metabolic dysfunction and an active participant in β-cell signaling, it offers a unique window into the pathogenesis of diabetes long before clinical symptoms arise. For researchers and drug development professionals, targeting the pathways regulating 2-AAA production—or mitigating its downstream oxidative effects—presents a highly promising, novel therapeutic frontier.

References

-

2-Aminoadipic acid is a biomarker for diabetes risk. Journal of Clinical Investigation (JCI).[Link]

-

Novel biomarker identified for diabetes risk. ScienceDaily / Vanderbilt University Medical Center.[Link]

-

Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology.[Link]

-

Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography. MDPI Molecules.[Link]

Sources

- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. DSpace [ualberta.scholaris.ca]

- 6. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Utilizing DL-2-Aminoadipic Acid for Selective Astrocyte Ablation in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DL-2-aminoadipic acid (DL-2-AA) in cell culture systems. This document delves into the underlying scientific principles of DL-2-AA-mediated gliotoxicity, offers detailed protocols for its application, and outlines methods for validating its effects.

Introduction: The Role and Rationale of Astrocyte Ablation

Astrocytes, the most abundant glial cell type in the central nervous system (CNS), are critical for maintaining neuronal health and function. They are intricately involved in neurotransmitter recycling, metabolic support for neurons, and the regulation of the blood-brain barrier. To elucidate the precise contributions of astrocytes in both physiological and pathological states, researchers often employ methods to selectively remove or inhibit them. DL-2-aminoadipic acid has emerged as a valuable pharmacological tool for this purpose, acting as a selective gliotoxin, particularly for astrocytes.[1] By ablating astrocytes, researchers can create a controlled environment to study the consequences of their absence on neuronal function, synaptic plasticity, and the progression of neurological disorders.

Mechanism of Action: How DL-2-Aminoadipic Acid Selectively Targets Astrocytes

DL-2-aminoadipic acid is a structural analog of the excitatory amino acid glutamate.[1] Its selective toxicity towards astrocytes is primarily attributed to its uptake by high-affinity, sodium-dependent glutamate transporters that are highly expressed on these cells.[2] Once internalized, DL-2-AA disrupts critical cellular processes, leading to astrocyte swelling, nuclear pyknosis (a hallmark of apoptosis), and eventual cell death.[3]

The L-isomer of 2-aminoadipic acid is the more potent of the two stereoisomers, exhibiting a higher affinity for the glutamate transporters.[2] Consequently, L-2-AA is often used for in vivo studies requiring potent and rapid astrocyte ablation. The DL racemic mixture is also widely used and effective, particularly in in vitro settings.

Caption: Mechanism of DL-2-AA induced astrocyte toxicity.

Applications in Cell Culture

The primary application of DL-2-AA in a cell culture setting is the selective removal of astrocytes from mixed glial or neuron-glia co-cultures. This allows for the investigation of:

-

Neuronal dependence on astrocytes: By observing neuronal health, survival, and function in the absence of astrocytes, researchers can delineate the essential supportive roles these glial cells play.

-

Astrocyte-mediated neuroinflammation: The contribution of astrocytes to inflammatory responses can be studied by comparing inflammatory marker expression in the presence and absence of these cells.[4]

-

Synaptic plasticity and function: The influence of astrocytes on synapse formation, maturation, and plasticity can be assessed in astrocyte-depleted neuronal cultures.[4]

-

Drug screening and development: DL-2-AA can be used to create a cellular model devoid of astrocytes to screen for neuroprotective compounds that act directly on neurons.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation and application of DL-2-aminoadipic acid in a typical cell culture experiment.

Reagent Preparation

4.1.1. DL-2-Aminoadipic Acid Stock Solution (100 mM)

DL-2-aminoadipic acid has limited solubility in water but is soluble in 1 M HCl.[5] The following protocol describes the preparation of a stock solution that is subsequently neutralized and diluted for cell culture use.

Materials:

-

DL-2-Aminoadipic acid powder (e.g., Sigma-Aldrich, Cat. No. A0637)[1]

-

1 M Hydrochloric Acid (HCl), sterile

-

1 M Sodium Hydroxide (NaOH), sterile

-

Sterile, purified water (cell culture grade)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 161.16 mg of DL-2-aminoadipic acid powder (Molecular Weight: 161.16 g/mol ) for a 10 mL of 100 mM stock solution.

-

Dissolution: Add the powder to a 15 mL sterile conical tube. Add 1 mL of 1 M HCl and vortex until the powder is completely dissolved. The solution should be clear to slightly hazy and colorless to light yellow.[5]

-

Neutralization: Carefully add 1 M NaOH dropwise while monitoring the pH with sterile pH strips or a calibrated pH meter. The target pH is 7.2-7.4. This step is crucial to avoid shocking the cells with an acidic solution.

-

Volume Adjustment: Bring the final volume to 10 mL with sterile, purified water.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

4.1.2. Working Solution Preparation

The working solution should be freshly prepared for each experiment by diluting the 100 mM stock solution in the appropriate cell culture medium.

Example: Preparation of 1 mL of 1 mM DL-2-AA Working Solution

-

Thaw a 100 mM DL-2-AA stock solution aliquot at room temperature.

-

In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.

-

Add 10 µL of the 100 mM DL-2-AA stock solution to the medium.

-

Gently mix by pipetting. The working solution is now ready for use.

Treatment of Cell Cultures

The optimal concentration and duration of DL-2-AA treatment will vary depending on the cell type, cell density, and the specific research question. The following table provides a general guideline based on published literature.

| Parameter | Recommended Range | Notes |

| Concentration | 0.1 - 1 mM | Start with a dose-response experiment to determine the optimal concentration for your specific cell culture system. |

| Duration | 24 - 72 hours | The time required for complete astrocyte ablation may vary. Monitor the cultures daily. |

| Cell Type | Primary mixed glial cultures, neuron-glia co-cultures | The selectivity of DL-2-AA is most effective in mixed cultures where astrocytes are present. |

Protocol for Astrocyte Ablation:

-